molecular formula C14H10N2O2 B7737400 1,4-Diaminoanthraquinone CAS No. 71775-54-7

1,4-Diaminoanthraquinone

Cat. No. B7737400
CAS RN: 71775-54-7
M. Wt: 238.24 g/mol
InChI Key: FBMQNRKSAWNXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04699735

Procedure details

60 parts of 1,4-diaminoanthraquinone are added to 228 parts of 25% oleum over one hour and then 20 parts of pyridine are added. The temperature of the reaction mixture is 70°-80° C. and is further raised to 120° C. The reaction mixture is stirred at this temperature for 3 hours, then cooled to 70°-80° C., and 220 parts of water are slowly added dropwise. The resultant thick suspension is filtered at room temperature and the filter cake is washed with 100 parts of 50% sulfuric acid and subsequently dispersed in water. The pH of the aqueous suspension is then adjusted to 7.5 with 35% sodium hydroxide solution, whereupon the 1,4-diaminoanthraquinone-2sulfonic acid goes into solution. The solution is then heated to 85°-90° C. and 40 parts of magnesium sulfate are added. Upon cooling the reaction solution, the 1,4-diaminoanthraquinone-2-sulfonic acid crystallises in the form of the magnesium salt, which is isolated by filtration, washed with a 5% solution of magnesium sulfate and dried, affording 72.4 parts of the magnesium salt of 1,4-diaminoanthraquinone-2-sulfonic acid, corresponding to a yield of 85%. According to chromatographic analysis, the product is homogeneous with a trace of starting material. The Rf value is 0.57, which confirms that this product is identical with that obtained in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][CH:3]=1.[OH:19][S:20](O)(=[O:22])=[O:21].O=S(=O)=O.N1C=CC=CC=1>O>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][C:3]=1[S:20]([OH:22])(=[O:21])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is 70°-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 70°-80° C.
FILTRATION
Type
FILTRATION
Details
The resultant thick suspension is filtered at room temperature
WASH
Type
WASH
Details
the filter cake is washed with 100 parts of 50% sulfuric acid
ADDITION
Type
ADDITION
Details
subsequently dispersed in water
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then heated to 85°-90° C.
ADDITION
Type
ADDITION
Details
40 parts of magnesium sulfate are added
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction solution
CUSTOM
Type
CUSTOM
Details
the 1,4-diaminoanthraquinone-2-sulfonic acid crystallises in the form of the magnesium salt
CUSTOM
Type
CUSTOM
Details
which is isolated by filtration
WASH
Type
WASH
Details
washed with a 5% solution of magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.